molecular formula C8H5N3O3S B6234362 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid CAS No. 1513515-80-4

6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No. B6234362
CAS RN: 1513515-80-4
M. Wt: 223.2
InChI Key:
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Description

6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid (6-oxo-DHP) is a novel synthetic compound with potential applications in the scientific research field. It is a derivative of the thiazole carboxylic acid family and has been the subject of numerous studies in recent years. 6-oxo-DHP has been shown to possess a number of unique biochemical and physiological effects, making it a promising candidate for a variety of laboratory experiments.

Scientific Research Applications

6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) and has been shown to inhibit the proliferation of cancer cells. It has also been studied for its potential anti-inflammatory and antifungal properties. Additionally, this compound has been used as a tool to study the role of thiamine in metabolism and has been used to study the role of thiamine in the regulation of gene expression.

Mechanism of Action

The mechanism of action of 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess a number of unique biochemical and physiological effects. It has been shown to possess anti-inflammatory and antifungal properties and has been used to study the role of thiamine in metabolism. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the major advantages of this compound is that it can be synthesized in a variety of ways, making it easy to obtain for laboratory experiments. Additionally, this compound has been shown to possess a number of unique biochemical and physiological effects, making it a promising candidate for a variety of laboratory experiments. However, there are some limitations associated with this compound. For example, it is not yet fully understood how this compound works, which limits its applications in certain experiments. Additionally, this compound is not yet approved for use in humans, so experiments involving its use must be conducted with caution.

Future Directions

Given the potential of 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid, there are a number of future directions that could be explored. One potential direction is to further investigate the mechanism of action of this compound and to develop new and improved synthesis methods. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or antifungal agent. Finally, this compound could be studied for its potential use in the treatment of cancer, as it has been shown to inhibit the proliferation of cancer cells in vitro.

Synthesis Methods

6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid can be synthesized in a variety of ways, including the reaction of 1,3-thiazol-5-yl-2-hydroxy-2-methylpropanoic acid (TPA) with 2-methyl-1,3-thiazol-5-yl-2-oxo-1,3-dioxolane (TDO). This reaction is catalyzed by a palladium-based catalyst and is performed in an aqueous solution at a temperature of 100 °C. The product of this reaction is this compound, which can be purified using a variety of different methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves the condensation of 2-amino-4,5,6,7-tetrahydro-6-oxypyrimidine with 2-chloro-5-thiazolecarboxylic acid followed by oxidation of the resulting intermediate.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-6-oxypyrimidine", "2-chloro-5-thiazolecarboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-6-oxypyrimidine with 2-chloro-5-thiazolecarboxylic acid in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide or dimethylacetamide to form the intermediate 2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid.", "Step 2: Oxidation of the intermediate with an oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a suitable catalyst like manganese dioxide or platinum to form the final product, 6-oxo-2-(1,3-thiazol-5-yl)-1,6-dihydropyrimidine-5-carboxylic acid." ] }

CAS RN

1513515-80-4

Molecular Formula

C8H5N3O3S

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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